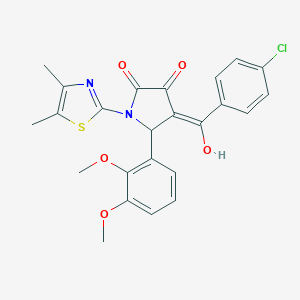
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CAY10576, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential therapeutic applications due to its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has been found to inhibit the activation of NF-κB and the expression of its downstream target genes, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, its well-defined mechanism of action, and its potential therapeutic applications. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 4-chlorobenzoyl chloride with 2,3-dimethoxyaniline, followed by the addition of 4,5-dimethyl-2-thiazolylamine and 3-hydroxy-2-cyclohexen-1-one. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. It has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C24H21ClN2O5S |
|---|---|
Molekulargewicht |
485 g/mol |
IUPAC-Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21ClN2O5S/c1-12-13(2)33-24(26-12)27-19(16-6-5-7-17(31-3)22(16)32-4)18(21(29)23(27)30)20(28)14-8-10-15(25)11-9-14/h5-11,19,28H,1-4H3/b20-18+ |
InChI-Schlüssel |
HEDWBVVMZCQJCJ-CZIZESTLSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
Kanonische SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265276.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265279.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265287.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265289.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265291.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265292.png)
![1-(3,4-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265293.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265296.png)
![Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265297.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265298.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)
![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265306.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265310.png)